1-(4-Aminophenyl)-3-piperidinemethanol
CAS No.: 211247-50-6
Cat. No.: VC4344927
Molecular Formula: C12H18N2O
Molecular Weight: 206.289
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 211247-50-6 |
---|---|
Molecular Formula | C12H18N2O |
Molecular Weight | 206.289 |
IUPAC Name | [1-(4-aminophenyl)piperidin-3-yl]methanol |
Standard InChI | InChI=1S/C12H18N2O/c13-11-3-5-12(6-4-11)14-7-1-2-10(8-14)9-15/h3-6,10,15H,1-2,7-9,13H2 |
Standard InChI Key | ZPGVLDQXMSGLHG-UHFFFAOYSA-N |
SMILES | C1CC(CN(C1)C2=CC=C(C=C2)N)CO |
Introduction
Chemical Identification and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₂H₁₈N₂O, with a molecular weight of 206.28 g/mol . Key identifiers include:
Property | Value | Source |
---|---|---|
IUPAC Name | [1-(4-Aminophenyl)piperidin-3-yl]methanol | |
InChIKey | ZPGVLDQXMSGLHG-UHFFFAOYSA-N | |
SMILES | C1CC(CN(C1)C2=CC=C(C=C2)N)CO | |
XLogP3 | 1.4 | |
Hydrogen Bond Donors | 2 | |
Hydrogen Bond Acceptors | 3 |
The piperidine ring’s conformation and the spatial arrangement of the aminophenyl and hydroxymethyl groups contribute to its physicochemical behavior, including moderate lipophilicity (XLogP3 = 1.4) and solubility in polar solvents like dimethyl sulfoxide (DMSO) .
Physicochemical Properties
Spectroscopic Data
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NMR/IR: Characteristic peaks for the aromatic amine (N–H stretch ~3300 cm⁻¹), hydroxymethyl (O–H stretch ~3400 cm⁻¹), and piperidine ring vibrations .
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Mass Spectrometry: Exact mass = 206.1419 Da, consistent with molecular formula C₁₂H₁₈N₂O .
Research Applications
Pharmaceutical Intermediates
The compound’s structure aligns with motifs found in neuroactive agents. For example:
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Dopamine Transporter (DAT) Modulation: Piperidine derivatives are studied for their ability to inhibit monoamine reuptake, a mechanism relevant to treating addiction and depression .
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Cholinesterase Inhibition: Structural analogs demonstrate potential in Alzheimer’s disease research by enhancing cholinergic signaling.
Chemical Probes
1-(4-Aminophenyl)-3-piperidinemethanol serves as a building block in medicinal chemistry for synthesizing:
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Ligands for G-protein-coupled receptors (GPCRs).
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Anticancer agents targeting kinase pathways.
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